4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Overview
Description
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethoxy group, and a toluene moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene typically involves the reaction of 4-methyl-3-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or ethanol
Temperature: 60-80°C
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2,2,2-trifluoroethoxy)toluene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C)
Substitution: Sodium iodide, potassium tert-butoxide
Major Products Formed
Oxidation: 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-2-(2,2,2-trifluoroethoxy)toluene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(2,2,2-trifluoroethoxy)benzene
- 4-Amino-2-(2,2,2-trifluoroethoxy)phenol
- 4-Amino-2-(2,2,2-trifluoroethoxy)aniline
Uniqueness
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is unique due to the presence of both an amino group and a trifluoroethoxy group on the toluene moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H10F3NO
- Molecular Weight : 221.19 g/mol
- CAS Number : 220996-42-9
The presence of the trifluoroethoxy group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity through strong hydrogen bonding and dipole interactions, which are critical for the compound's pharmacological effects .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Antitumor Activity
A study evaluating the antitumor properties of related compounds indicated that derivatives of amino-substituted aromatic compounds exhibit potent activity against human carcinoma cell lines. For instance, prodrugs derived from similar structures showed significant cytotoxic effects in vitro and in vivo, suggesting that this compound could have similar therapeutic potential .
Enzyme Interaction Studies
Research has shown that compounds with trifluoromethyl groups can enhance enzyme inhibition. A comparative analysis indicated that the introduction of a trifluoromethyl group at strategic positions on the aromatic ring significantly increases the inhibitory potency against target enzymes involved in cancer metabolism .
Skin Sensitization Assessment
In toxicity studies involving skin sensitization, this compound was assessed for its potential to cause allergic reactions. Results indicated a low sensitization potential but highlighted the need for comprehensive testing to confirm safety profiles in humans .
Properties
IUPAC Name |
4-methyl-3-(2,2,2-trifluoroethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-2-3-7(13)4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUWPAZAVMKTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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